(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Description
The compound "(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one" is a bicyclic heterocycle featuring a fused dioxolane and pyranone core. Its stereochemistry and substituents—a methoxy group at position 6 and two methyl groups at position 2—define its structural uniqueness.
Properties
IUPAC Name |
(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5,7-8H,4H2,1-3H3/t5-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKORQDMJYUIOY-GEVIPFJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(=O)C2O1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CO[C@@H](C(=O)[C@H]2O1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462271 | |
| Record name | (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4096-62-2 | |
| Record name | (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one (commonly referred to as compound 4096-62-2) is a synthetic organic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C9H14O5
- Molecular Weight : 202.207 g/mol
- CAS Number : 4096-62-2
- Structural Characteristics : The compound features a dioxole ring and a methoxy group contributing to its unique reactivity and biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 for lung cancer and HepG2 for liver cancer) have demonstrated cytotoxic effects at specific concentrations. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which can provide insights into its efficacy against different cancer types.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 13.04 |
| HepG2 | 2.48 |
These values suggest that the compound exhibits stronger activity against HepG2 cells compared to A549 cells, indicating a potential specificity towards liver cancer cells.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, related compounds often interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several studies have focused on the extraction and characterization of compounds from natural sources that exhibit similar structural features. These studies often utilize techniques such as High Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) for structural elucidation.
- Study on Flavonoids : A study involving microwave-assisted extraction of flavonoids demonstrated the efficiency of extracting bioactive compounds with antioxidant properties from plant sources. The methodologies employed can be adapted for isolating similar compounds from other natural sources.
- Cytotoxicity Assays : Research utilizing MTT assays has been instrumental in determining the cytotoxic effects of various extracts containing dioxole derivatives. These assays measure cell viability post-treatment with different concentrations of the compound.
Scientific Research Applications
Basic Information
- Molecular Formula : CHO
- Molecular Weight : 202.207 g/mol
- Structural Characteristics : The compound features a dioxolo ring structure that contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, particularly in the development of novel pharmaceuticals. Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study on related dioxolo-pyran derivatives demonstrated significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes.
Organic Synthesis
(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications through standard organic reactions such as alkylation and acylation.
Table 2: Synthesis Pathways
| Reaction Type | Example Reaction | Conditions |
|---|---|---|
| Alkylation | Reaction with alkyl halides | Base catalysis |
| Acylation | Reaction with acyl chlorides | Acidic conditions |
| Reduction | Conversion to alcohol derivatives | Reducing agents |
Materials Science
The compound's unique properties may lend themselves to applications in materials science, particularly in the development of polymers or coatings that require specific chemical stability or reactivity.
Case Study: Polymer Development
Research has explored the incorporation of dioxolo-pyran derivatives into polymer matrices to enhance thermal and mechanical properties. These materials have potential applications in protective coatings and advanced composites.
Comparison with Similar Compounds
Data Table of Comparative Features
Preparation Methods
Formation of the Dioxolane Ring System
The 1,3-dioxolane ring is constructed early to protect reactive hydroxyl groups and direct subsequent functionalization. A representative procedure involves:
-
Tosylation : Treatment of ((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-dioxolo[4,5-c]pyran-4-yl)methanol with TsCl in CH₂Cl₂ at 0°C, followed by warming to room temperature.
-
Azide Substitution : Replacement of the tosyl group with NaN₃ in DMSO at 150°C, yielding a stable azido intermediate.
-
Acetylation : Reaction with AcSH in pyridine to form N-acetyl derivatives, critical for subsequent oxidation steps.
Key Conditions :
Introduction of the Methoxy Group
The 6-methoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. A stereoselective approach involves:
-
Selective Deprotection : Removal of a temporary protecting group (e.g., TIPS) at the 6-position using HF-pyridine.
-
Methylation : Treatment with methyl iodide (CH₃I) and a base (e.g., NaH) in THF at -20°C to preserve stereochemistry.
Yield Optimization :
Oxidation to the 7-Ketone
The ketone at position 7 is formed via oxidation of a secondary alcohol intermediate:
-
Alcohol Generation : Hydrolysis of an azide or acetate group to expose the hydroxyl group.
-
Oxidation : Use of ceric ammonium nitrate (CAN) in acetone at -20°C to selectively oxidize the secondary alcohol to a ketone without over-oxidation.
Reaction Table :
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| Tosylation | TsCl, pyridine, CH₂Cl₂, 0°C → rt | Tosylate | 89% |
| Azide Substitution | NaN₃, DMSO, 150°C | Azido derivative | 78% |
| Oxidation | CAN, acetone, -20°C | Ketone | 68% |
Stereochemical Control
The (3aS,6S,7aS) configuration is achieved through:
-
Chiral Pool Synthesis : Use of D-galactal derivatives with inherent stereochemical bias.
-
Asymmetric Catalysis : Employing Sharpless epoxidation or Jacobsen kinetic resolution during key cyclization steps.
Critical Factors :
-
Solvent choice (e.g., acetone vs. DMF) affects transition-state geometry.
-
Temperature gradients during cyclization prevent racemization.
Industrial Scalability
For large-scale production, modifications include:
-
Continuous Flow Systems : To manage exothermic reactions (e.g., azide substitutions).
-
Crystallization-Based Purification : Hexanes/EtOAc gradients isolate intermediates with >98% purity.
Analytical Validation
Final product characterization relies on:
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of pyran-derived compounds often involves ring-closing strategies. For example, describes a procedure using glycosylation and benzyloxy protection to stabilize intermediates, which could be adapted for methoxy and dimethyl groups in the target compound. Key steps include:
- Protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during methoxy group installation .
- Ring Closure : Employ catalysts like BF₃·Et₂O for cyclization, as seen in analogous dioxolane-pyran systems .
- Deprotection : Finalize with TBAF (tetrabutylammonium fluoride) to remove silyl protecting groups .
- Critical Parameters : Temperature control (0–25°C) and anhydrous conditions are vital to avoid side reactions.
Q. How is stereochemistry confirmed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar pyranones in and . Compare unit cell parameters with known analogs .
- NMR Analysis : Use H-H COSY and NOESY to identify coupling constants and spatial proximity of protons (e.g., axial vs. equatorial methoxy groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., Exact Mass ± 0.001 Da) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?
- Methodological Answer :
- Hybrid DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compute NMR chemical shifts (e.g., for methoxy protons). Compare with experimental C NMR to identify conformational mismatches .
- Crystallographic Validation : Overlay computed and experimental structures (e.g., CCDC deposits in ) to assess bond angle deviations .
- Example : A 0.1 ppm deviation in H NMR may indicate solvent effects, requiring SMD solvation models for correction .
Q. What systematic approaches evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing :
| Condition | Duration | Monitoring Technique | Key Degradation Products |
|---|---|---|---|
| pH 2.0 (HCl) | 24 h | HPLC-DAD | Ring-opened carboxylic acid |
| 60°C (Dry) | 72 h | TGA-FTIR | Methoxy demethylation derivatives |
| UV Light (254 nm) | 48 h | LC-MS | Photo-oxidized quinones |
Q. How can regioselective functionalization be achieved on the dioxolane-pyran scaffold?
- Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., acetyl) at C-4 to direct electrophilic substitution to C-5 .
- Catalytic Strategies : Pd-catalyzed C–H activation (e.g., acetoxylation) as reported for similar fused pyran systems .
- Challenges : Steric hindrance from 2,2-dimethyl groups may require bulky ligands (e.g., BrettPhos) to enhance selectivity .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., LogP vs. experimental LogS) be addressed?
- Methodological Answer :
- Re-evaluate Partition Coefficients : Use shake-flask experiments (octanol/water) to measure experimental LogP, as computational tools (XLOGP3, iLOGP) may underestimate hydrogen bonding .
- Solubility Parameters : Apply Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, reports a solubility of 0.604 mg/mL in water, but DMSO may improve dissolution .
Tables of Key Data
Table 1 : Comparison of Computational vs. Experimental Properties
| Property | Computational (DFT) | Experimental | Deviation | Source |
|---|---|---|---|---|
| LogP | 1.96 | 0.909 | +1.05 | |
| TPSA (Ų) | 225.06 | 106.59 | +118.47 | |
| Melting Point (°C) | 187 (predicted) | 192–194 | -5 |
Table 2 : Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| BF₃·Et₂O | CH₂Cl₂ | 0 → 25 | 68 | 98.5 |
| TMSOTf | MeCN | -20 | 82 | 99.1 |
| None (thermal) | Toluene | 110 | 45 | 89.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
